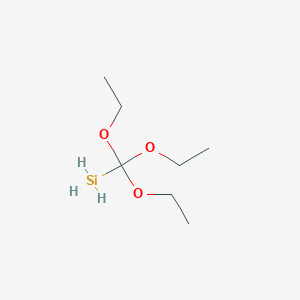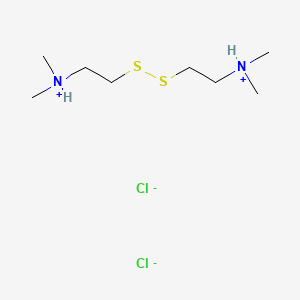
3-(1H-1,2,3-Triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3-Triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile are heterocyclic compounds containing a triazole ring attached to a benzonitrile moiety. These compounds are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and material sciences . The triazole ring is known for its stability and ability to participate in various chemical reactions, making these compounds valuable in synthetic chemistry .
准备方法
The synthesis of 3-(1H-1,2,3-Triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile typically involves the use of sodium azide and N,N-dimethylformamide as solvents . The reaction is carried out in a Schlenk tube at 50°C for 1-3 hours. After completion, the product is extracted with ethyl acetate and purified using column chromatography . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity .
化学反应分析
These compounds undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(1H-1,2,3-Triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile have numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Industry: These compounds are used in the production of dyes, photographic materials, and corrosion inhibitors.
作用机制
The mechanism of action of these compounds often involves binding to specific molecular targets, such as enzymes. For example, triazole derivatives have been shown to inhibit carbonic anhydrase-II by binding to its active site . This binding disrupts the enzyme’s normal function, leading to its inhibition. The triazole ring’s ability to form hydrogen bonds and interact with various amino acid residues in the enzyme’s active site is crucial for its inhibitory activity .
相似化合物的比较
Compared to other triazole derivatives, 3-(1H-1,2,3-Triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile are unique due to their specific substitution pattern on the benzonitrile moiety. Similar compounds include:
1,2,3-Triazole: A basic triazole ring without additional substituents.
1,2,4-Triazole: Another triazole isomer with different substitution patterns.
Benzotriazole: A fused triazole-benzene ring system.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures .
属性
IUPAC Name |
3-(2H-triazol-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H6N4/c2*10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h2*1-4,6H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPPODKBPZDNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNN=C2)C#N.C1=CC(=CC(=C1)C2=NNN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B7949919.png)
![(8S,10S)-10-{[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride](/img/structure/B7949922.png)

![(8S,13S,14S,17S)-17-Allyl-17-hydroxy-13-methyl-6,7,8,13,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B7949935.png)








